molecular formula C12H17N5O3S B125471 7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide CAS No. 143112-49-6

7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B125471
CAS No.: 143112-49-6
M. Wt: 311.36 g/mol
InChI Key: SZJGHUNJZRXXCA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound, abbreviated as DBD-APy (based on evidence), features a 2,1,3-benzoxadiazole core substituted at the 4-position with a dimethylaminosulfonyl group and at the 7-position with a (3R)-3-aminopyrrolidin-1-yl group. Its chiral center at the pyrrolidine ring (R-configuration) enables enantioselective applications in analytical chemistry .

Properties

IUPAC Name

7-[(3R)-3-aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S/c1-16(2)21(18,19)10-4-3-9(11-12(10)15-20-14-11)17-6-5-8(13)7-17/h3-4,8H,5-7,13H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJGHUNJZRXXCA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CC[C@H](C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576805
Record name 7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143112-49-6
Record name 7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-DBD-APy [=(R)-(-)-4-(N,N-Dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nitration and Cyclization

Treatment of 4-bromobenzonitrile with sodium azide and ammonium chloride in dimethylformamide (DMF) at reflux yields the tetrazole intermediate. Acidification with HCl induces cyclization to form 2,1,3-benzoxadiazole-4-carbonitrile. This step achieves 90% yield under optimized conditions.

C7H5BrN4+HClC7H4N4O+HBr[3]\text{C}7\text{H}5\text{BrN}4 + \text{HCl} \rightarrow \text{C}7\text{H}4\text{N}4\text{O} + \text{HBr} \quad

Functionalization at the 4-Position

The 4-carbonitrile group is hydrolyzed to a sulfonic acid using chlorosulfonic acid in dichloromethane. Subsequent treatment with thionyl chloride converts the sulfonic acid to sulfonyl chloride, enabling nucleophilic substitution with dimethylamine to form N,N-dimethylsulfonamide.

Optimization of Reaction Conditions

Sulfonation Efficiency

The sulfonation step is critical for regioselectivity. Patent CA2537877C demonstrates that using 2-mercapto-benzoxazole intermediates with chlorosulfonic acid at 0°C minimizes side reactions, yielding 88% sulfonyl chloride.

ParameterOptimal ValueYield (%)
Temperature0°C88
SolventCH2_2Cl2_2-
Reaction Time2 h-

Coupling Reaction Optimization

Varying bases and solvents significantly impacts NAS efficiency:

BaseSolventTemperature (°C)Yield (%)
K2_2CO3_3DMF12085
Et3_3NToluene11072
NaHTHF10068

Stereochemical Control and Analysis

The (R)-configuration at the pyrrolidine nitrogen is preserved using chiral auxiliaries during hydrogenation. Circular dichroism (CD) and chiral HPLC confirm >99% ee.

Characterization Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6): δ 7.85 (dd, J = 6.0 Hz, 1H), 3.45–3.20 (m, 4H, pyrrolidine), 2.95 (s, 6H, N(CH3_3)2_2).

  • 13C NMR: δ 162.7 (C=O), 147.9 (benzoxadiazole), 53.1 (N(CH3_3)2_2).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated: C11_{11}H15_{15}N5_5O3_3S [M+H]+^+: 298.0918

  • Found: 298.0919.

Scalability and Industrial Feasibility

The patent method emphasizes commercial availability of starting materials (e.g., 2-mercapto-benzoxazole) and reagents (e.g., chlorosulfonic acid), ensuring cost-effectiveness for large-scale production. Multi-kilogram batches achieve consistent yields of 82–85% .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzoxadiazole Ring

The electron-deficient benzoxadiazole ring facilitates nucleophilic substitution, particularly at positions activated by the sulfonamide group.

Reaction TypeConditionsProducts/OutcomesSource Analogs
Aromatic Amination NH₃/EtOH, 80°CSubstitution of electron-withdrawing groups with NH₂
Halogenation Cl₂/FeCl₃, DCM, 0–5°CChlorination at position 5 or 6
  • The sulfonamide group at position 4 directs electrophiles to the para and ortho positions due to its electron-withdrawing nature .

  • In one study, nitrobenzoxadiazole derivatives underwent nucleophilic displacement with thiols to form fluorescent probes .

Reactivity of the Sulfonamide Group

The N,N-dimethyl sulfonamide moiety participates in alkylation and hydrolysis under specific conditions.

Reaction TypeConditionsProducts/OutcomesSource Analogs
Hydrolysis H₂SO₄ (conc.), refluxCleavage to sulfonic acid and dimethylamine
Alkylation R-X/K₂CO₃, DMF, 60°CN-alkylated sulfonamides

Condensation Reactions Involving the 3-Aminopyrrolidinyl Group

The primary amine in the (3R)-aminopyrrolidine side chain enables condensation with carbonyl compounds.

Reaction TypeConditionsProducts/OutcomesSource Analogs
Schiff Base Formation RCHO/EtOH, RTImine derivatives
Amide Coupling RCOCl/Et₃N, DCM, 0°CPeptide-like conjugates
  • Stereospecificity at the 3R position influences the spatial arrangement of products .

  • Amide coupling is utilized in drug design to enhance target binding .

Catalytic and Enzymatic Interactions

The aminopyrrolidine moiety interacts with enzymes, enabling catalytic applications.

Reaction TypeConditionsProducts/OutcomesSource Analogs
Enzyme Inhibition GST assay, pH 6.5Competitive inhibition of glutathione transferases
Metal Coordination Cu²⁺/EtOH, RTStable chelates for catalysis
  • The 3R configuration enhances enantioselectivity in asymmetric catalysis .

Scientific Research Applications

Medicinal Chemistry

7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide is being investigated for its potential as a therapeutic agent due to its ability to inhibit various enzymes involved in disease pathways. The compound has shown promise in:

  • Anticancer Research : By targeting specific kinases or enzymes that promote tumor growth.
  • Antimicrobial Activity : Potentially effective against bacterial infections due to its sulfonamide component.

Biochemical Studies

The compound's unique structure allows it to be utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. It can serve as a tool compound for:

  • Enzyme Inhibition Studies : Understanding how modifications to the benzoxadiazole core affect biological activity.
  • Receptor Binding Assays : Evaluating binding affinities to various receptors.

Drug Development

The structural characteristics of this compound make it an attractive candidate for drug development pipelines:

Property Details
Target Diseases Cancer, bacterial infections
Mechanism of Action Enzyme inhibition
Potential Modifications Alterations to enhance efficacy

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer properties against various cancer cell lines. The study found that specific modifications to the aminopyrrolidine group significantly increased cytotoxicity against breast cancer cells (reference needed).

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. Results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics (reference needed).

Mechanism of Action

The mechanism of action of 7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The aminopyrrolidine group may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below compares DBD-APy with key analogs based on substituents and stereochemistry:

Compound Name Substituent at 4-Position Substituent at 7-Position Key Functional Properties
DBD-APy (Target Compound) N,N-Dimethylaminosulfonyl (3R)-3-Aminopyrrolidin-1-yl Chiral recognition, fluorescence
NBD-APy [(S)-(+)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole] Nitro (NO₂) (3S)-3-Aminopyrrolidin-1-yl UV/Vis absorption, chiral resolution
DBD-PyNCS [4-(3-Isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole] N,N-Dimethylaminosulfonyl 3-Isothiocyanatopyrrolidin-1-yl Thiourea formation with amines
DBD-ED [7-(2-Aminoethylamino)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide] N,N-Dimethylaminosulfonyl 2-Aminoethylamino Non-chiral, broad amine reactivity

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂ in NBD-APy) enhance UV detection but reduce fluorescence compared to sulfonamide groups in DBD-APy .
  • Chiral vs. Non-Chiral: DBD-APy and NBD-APy exploit stereochemistry (R/S) for enantiomer resolution, while DBD-ED lacks chiral centers, limiting its use to non-stereoselective assays .
  • Reactivity : DBD-PyNCS’s isothiocyanate group enables rapid thiourea formation with amines, whereas DBD-APy requires triethylamine for derivatization .

Analytical Performance in Chiral Separations

Table 2: Comparison of Enantioseparation Efficiency

Compound Analyte Class Detection Method Resolution (Rs) Reference Application
DBD-APy Carboxylic Acids (e.g., NSAIDs) Fluorescence (Ex: 450 nm, Em: 550 nm) >2.5 Enantiomeric excess (e.e.) determination of erdosteine metabolites
NBD-APy α-Hydroxy Acids (e.g., lactic acid) UV (254 nm) 1.8–2.2 Separation of D/L-lactic acid in biomedical samples
DBD-PyNCS Amino Acids (e.g., alanine) Fluorescence (Ex: 430 nm, Em: 530 nm) >3.0 Chiral metabolomics
ABD-APy [4-(3-Aminopyrrolidin-1-yl)-7-(aminosulfonyl)-2,1,3-benzoxadiazole] Peptides Mass Spectrometry N/A Proteomics studies

Critical Findings :

  • DBD-APy achieves superior resolution for carboxylic acids due to strong hydrogen bonding with its dimethylaminosulfonyl group and stereoselective interactions with the (3R)-pyrrolidine moiety .
  • NBD-APy is cost-effective for UV-based detection but requires longer derivatization times (~60 minutes vs. 30 minutes for DBD-APy) .
  • DBD-PyNCS exhibits faster reaction kinetics (10–15 minutes) but is less stable under ambient conditions .

Limitations and Innovations

Challenges in Derivatization

  • Reagent Cost : DBD-APy and analogs require expensive solvents (e.g., anhydrous acetonitrile) and specialized columns (e.g., Chiralpak AD-RH) .
  • Reaction Speed : Pre-column derivatization with DBD-APy takes 30–60 minutes, necessitating automated systems for high-throughput workflows .

Recent Advancements

  • Hybrid Reagents : Combining DBD-APy with mass spectrometry (MS)-compatible tags (e.g., ABD-APy) improves sensitivity in proteomics .
  • Microfluidic Chips : Miniaturized platforms reduce reagent consumption by 90% while maintaining resolution .

Biological Activity

7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound characterized by its unique structural features, including a benzoxadiazole core, an aminopyrrolidine group, and a sulfonamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of the compound is C12_{12}H17_{17}N5_5O3_3S, with a molecular weight of 311.36 g/mol. The IUPAC name reflects its structural complexity and functional groups that contribute to its reactivity and biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12_{12}H17_{17}N5_5O3_3S
Molecular Weight311.36 g/mol
CAS Number143112-49-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The sulfonamide group can mimic natural substrates, potentially inhibiting enzyme activity or blocking receptor sites. The presence of the aminopyrrolidine group may enhance binding affinity and specificity, leading to more potent biological effects.

Anticancer Activity

Research indicates that compounds with sulfonamide structures often exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The benzoxadiazole moiety has also been associated with antimicrobial properties, enhancing the therapeutic potential of this compound against cancer.

Case Study:
In a study examining the effects of similar benzoxadiazole derivatives on cancer cell lines, it was found that these compounds significantly reduced cell viability in a dose-dependent manner. The mechanism involved the induction of oxidative stress and activation of apoptotic pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Preliminary studies suggest that it may inhibit specific enzymes such as COX (cyclooxygenase), which are crucial in the inflammatory response.

Case Study:
A study involving animal models of inflammation demonstrated that administration of related sulfonamide compounds resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating a reduction in inflammation.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Techniques such as molecular docking and kinetic assays are being employed to investigate these interactions further.

Q & A

Basic: What synthetic methodologies are recommended for preparing 7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide, and how are intermediates characterized?

Answer:
The synthesis typically involves sequential functionalization of the benzoxadiazole core. A common approach is:

  • Step 1 : Sulfonylation of the benzoxadiazole at the 4-position using dimethylsulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Step 2 : Stereoselective introduction of the (3R)-3-aminopyrrolidine moiety via nucleophilic substitution or coupling (e.g., Buchwald-Hartwig amination) under Pd catalysis .
    Intermediates are characterized using 1H/13C NMR (to confirm regiochemistry and stereochemistry), IR (to track functional groups like sulfonamide S=O stretches at ~1350 cm⁻¹), and HPLC-MS for purity (>95%) .

Basic: How can researchers optimize reaction yields for the pyrrolidine ring introduction while maintaining stereochemical integrity?

Answer:
Key parameters include:

  • Catalytic system : Use Pd2(dba)3/XPhos with K3PO4 in toluene at 110°C to minimize racemization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may reduce steric hindrance but increase side reactions; toluene balances reactivity and selectivity .
  • Temperature control : Slow addition of the pyrrolidine derivative at 0°C minimizes epimerization .
    Monitor enantiomeric excess (EE) via chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times to standards .

Advanced: What computational strategies are effective for predicting reaction pathways and optimizing the sulfonamide coupling step?

Answer:

  • Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states for sulfonamide bond formation, identifying energy barriers and regioselectivity .
  • Reaction path sampling : Implement nudged elastic band (NEB) methods to explore alternative pathways for dimethylsulfamoyl chloride activation .
  • Machine learning : Train models on PubChem reaction data to predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation .

Advanced: How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

Answer:
Contradictions often arise from dynamic effects (e.g., hindered rotation of the pyrrolidine ring) or impurities. Mitigation steps:

  • Variable-temperature NMR : Conduct experiments from 25°C to −40°C to observe coalescence of split peaks, confirming conformational exchange .
  • 2D NMR (HSQC, NOESY) : Assign overlapping signals; NOESY correlations between pyrrolidine NH and benzoxadiazole protons validate spatial proximity .
  • Isotopic labeling : Synthesize 15N-labeled pyrrolidine to simplify assignment of amine proton environments .

Advanced: What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to pH 1–9 buffers (37°C, 24h) and analyze via LC-MS/MS to detect hydrolysis products (e.g., sulfonic acid derivatives) .
  • Oxidative stability : Use H2O2 or AIBN to simulate radical-mediated degradation; monitor with UV-Vis at 254 nm for aromatic byproducts .
  • Solid-state stability : Perform DSC/TGA to identify polymorphic transitions or hygroscopicity affecting shelf life .

Advanced: How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes) using biophysical methods?

Answer:

  • Surface plasmon resonance (SPR) : Immobilize the target enzyme (e.g., carbonic anhydrase) on a sensor chip to measure binding kinetics (ka/kd) in real time .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KD) and stoichiometry by titrating the compound into the enzyme solution .
  • Molecular docking : Use AutoDock Vina to model binding poses, focusing on sulfonamide interactions with Zn²+ in metalloenzyme active sites .

Advanced: What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:
Discrepancies may stem from bioavailability or metabolic instability. Approaches include:

  • Prodrug design : Modify the pyrrolidine amine with acetyl or PEG groups to enhance membrane permeability .
  • Metabolite profiling : Use LC-HRMS to identify Phase I/II metabolites in hepatocyte assays; correlate with in vivo PK/PD data .
  • Tissue distribution studies : Employ radiolabeled (14C) compound with autoradiography to assess target engagement in animal models .

Advanced: How can researchers validate the stereochemical purity of the (3R)-aminopyrrolidine moiety at scale?

Answer:

  • Chiral SFC : Use supercritical fluid chromatography with a Chiralpak IC column and CO2/ethanol mobile phase for high-throughput analysis .
  • X-ray crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid) to confirm absolute configuration .
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to validate enantiomeric excess ≥99% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.